molecular formula C14H19N2O7P B1200566 N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole CAS No. 975-91-7

N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

Cat. No.: B1200566
CAS No.: 975-91-7
M. Wt: 358.28 g/mol
InChI Key: ZMRGXEJKZPRBPJ-SYQHCUMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Ribazole-5’-Phosphate (also known as α-ribazole 5’-phosphate) is a crucial intermediate in the biosynthesis of vitamin B12 (cobalamin) in bacteria. It plays a pivotal role in the nucleotide loop assembly of cobalamin. The systematic name for this enzyme is adenosylcobalamin/α-ribazole-5′-phosphate phosphohydrolase , and it is also referred to as CobC .

Preparation Methods

Synthetic Routes:: The primary biochemical reaction catalyzed by the enzyme adenosylcobalamin/α-ribazole phosphatase is:

adenosylcobalamin 5′-phosphate + H2Ocoenzyme B12+phosphate\text{adenosylcobalamin 5′-phosphate + H}_2\text{O} \rightleftharpoons \text{coenzyme B}_{12} + \text{phosphate} adenosylcobalamin 5′-phosphate + H2​O⇌coenzyme B12​+phosphate

Additionally, in vitro, the enzyme can catalyze the following reaction:

α-ribazole 5′-phosphate + H2Oα-ribazole + phosphate\text{α-ribazole 5′-phosphate + H}_2\text{O} \rightleftharpoons \text{α-ribazole + phosphate} α-ribazole 5′-phosphate + H2​O⇌α-ribazole + phosphate

Industrial Production Methods:: The industrial production methods for Alpha-Ribazole-5’-Phosphate are not widely documented, as it is primarily studied in research settings.

Chemical Reactions Analysis

Alpha-Ribazole-5’-Phosphate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the synthetic pathways leading to cobalamin. The major products formed from these reactions contribute to the assembly of the nucleotide loop in the vitamin B12 biosynthesis pathway.

Scientific Research Applications

Alpha-Ribazole-5’-Phosphate has significant applications in various scientific fields:

    Chemistry: It serves as a critical intermediate in cobalamin biosynthesis.

    Biology: Understanding its role aids in deciphering the complex pathway leading to vitamin B12 production.

    Medicine: Insights into this compound contribute to vitamin B12-related health implications.

    Industry: Although not directly used in industrial processes, its study informs vitamin B12 production methods.

Mechanism of Action

The exact mechanism by which Alpha-Ribazole-5’-Phosphate exerts its effects involves intricate molecular interactions. It participates in the formation of the nucleotide loop, ultimately leading to the synthesis of coenzyme B12.

Properties

CAS No.

975-91-7

Molecular Formula

C14H19N2O7P

Molecular Weight

358.28 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1

InChI Key

ZMRGXEJKZPRBPJ-SYQHCUMBSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Key on ui other cas no.

975-91-7

physical_description

Solid

Synonyms

alpha-ribazole-5'-P
N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Reactant of Route 2
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Reactant of Route 3
Reactant of Route 3
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Reactant of Route 4
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Reactant of Route 5
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole
Reactant of Route 6
N(1)-(5-Phosphoribosyl)-5,6-dimethylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.